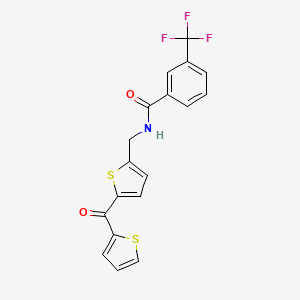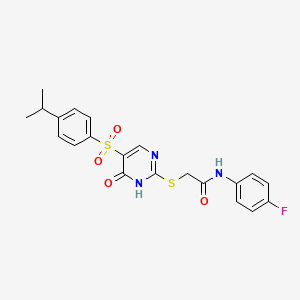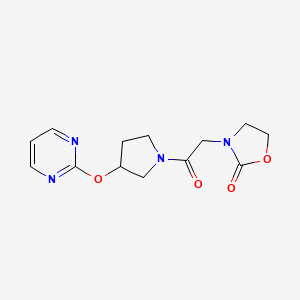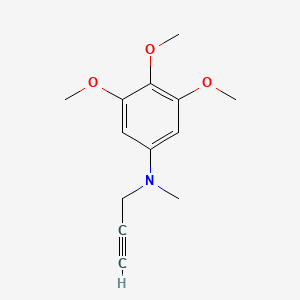
N-(3-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that has been used to study the noradrenergic system in the brain.
Scientific Research Applications
Synthesis and Characterization
- Research on related sulfonamide compounds includes the synthesis and characterization of various derivatives. For instance, tritium labeling of a potent C-C chemokine receptor 1 (CCR1) antagonist possessing benzamide functionality was achieved using an organoiridium catalyst, showcasing the compound's potential in receptor studies (Yang Hong et al., 2015).
- Another study explored the synthesis, biological evaluation, and molecular docking of novel benzenesulfonamide derivatives, indicating their potential antitumor activity against HepG2 and MCF-7 cell lines. This suggests possible therapeutic applications of similar compounds (Asmaa M. Fahim, Mona A. Shalaby, 2019).
Antimicrobial and Anticancer Applications
- Sulfonamide derivatives have been shown to exhibit high biological activity, including antibacterial and antifungal properties, as demonstrated in the design and synthesis of new compounds containing biologically active segments (Z. Fadel, A. Al-Azzawi, 2021).
- The proapoptotic activity of indapamide derivatives on melanoma cell lines highlights the potential of sulfonamide compounds in cancer treatment. One specific compound demonstrated significant growth inhibition, indicating its potential as an anticancer agent (Ö. Yılmaz et al., 2015).
Material Science and Polymer Research
- Research on polyamides derived from sulfonamide compounds, such as the synthesis of new highly soluble polyamides, indicates applications in materials science, particularly for creating materials with enhanced solubility, mechanical, and thermal properties (D. Liaw et al., 2002).
Molecular Interaction Studies
- Studies on molecular interactions in crystals and solutions involving sulfonamides, including sublimation, solubility, solvation, and distribution, contribute to a deeper understanding of these compounds' properties and their interactions at the molecular level (G. Perlovich et al., 2008).
properties
IUPAC Name |
N-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-14-10-15(2)13-23(12-14)27(25,26)19-8-6-16(7-9-19)20(24)22-18-5-3-4-17(21)11-18/h3-9,11,14-15H,10,12-13H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLPLEBEYHGQMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-benzyl-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397649.png)

![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2397652.png)

![5-methyl-6-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2397654.png)




![4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2397663.png)



